![molecular formula C28H32Cl2N4O B560290 N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride](/img/structure/B560290.png)
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride
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Overview
Description
SB 277011A is a highly selective dopamine D3 receptor antagonist. It has been extensively studied for its potential therapeutic applications in treating addiction and other neuropsychiatric disorders. The compound exhibits high affinity for the dopamine D3 receptor, with significant selectivity over other receptor subtypes .
Preparation Methods
Synthetic Routes and Reaction Conditions
SB 277011A can be synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically involves the following steps:
Formation of the Isoquinoline Intermediate: This step involves the cyclization of a suitable precursor to form the isoquinoline ring system.
Introduction of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction.
Formation of the Final Product: The final step involves the coupling of the isoquinoline intermediate with a suitable amine to form SB 277011A
Industrial Production Methods
Industrial production of SB 277011A follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SB 277011A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify functional groups on the isoquinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of SB 277011A with modified functional groups, which can be further studied for their pharmacological properties .
Scientific Research Applications
Chemical Characteristics
- IUPAC Name : N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide; dihydrochloride
- Molecular Formula : C28H30Cl2N4O
- Molecular Weight : 511.491 g/mol
- CAS Number : 1226917-67-4
Structural Features
The compound features a quinoline core linked to a cyclohexyl group and a cyano-substituted tetrahydroisoquinoline moiety. This unique structure enables its selective interaction with dopamine receptors, particularly D3 receptors, which are implicated in various neurological conditions.
Neuropharmacology
-
Dopamine D3 Receptor Antagonism :
- SB 277011A acts as a selective antagonist of the dopamine D3 receptor with a pKi value of 7.95, demonstrating over 100-fold selectivity over D2 receptors. This selectivity is crucial for studying the role of D3 receptors in neuropsychiatric disorders such as schizophrenia and drug addiction.
- Potential Treatment for Substance Use Disorders :
-
Allosteric Modulation :
- The compound has been shown to exhibit allosteric modulation of dopamine receptors, allowing it to fine-tune receptor activity without direct competition with dopamine itself. This property may lead to reduced side effects compared to conventional treatments.
Oncology
- Anticancer Activity :
- Mechanism of Action :
Study on Dopamine Receptor Modulation
In a study published in Journal of Medicinal Chemistry, researchers explored the structural basis of partial agonism at the D3 receptor using SB 277011A as a reference compound. The findings suggest that selective antagonism at the D3 receptor could be leveraged to develop new treatments for addiction and other neuropsychiatric disorders .
Anticancer Research
Recent investigations into quinoline-based compounds have underscored their potential in cancer therapy. Studies indicate that these compounds can disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis . Further research is needed to elucidate the specific mechanisms through which SB 277011A exerts its anticancer effects.
Mechanism of Action
SB 277011A exerts its effects by selectively binding to and antagonizing the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway of the brain, which is involved in reward and reinforcement processes. By blocking the dopamine D3 receptor, SB 277011A reduces the reinforcing effects of addictive substances such as nicotine and cocaine, thereby helping to prevent relapse in individuals with addiction .
Comparison with Similar Compounds
Similar Compounds
BP 897: A partial agonist of the dopamine D3 receptor.
S 33084: Another selective dopamine D3 receptor antagonist.
SB 269970: A selective serotonin receptor antagonist with some affinity for dopamine receptors
Uniqueness
SB 277011A is unique due to its high selectivity and affinity for the dopamine D3 receptor, with minimal activity at other receptor subtypes. This selectivity makes it a valuable tool for studying the specific role of dopamine D3 receptors in various physiological and pathological processes .
Q & A
Basic Questions
Q. Q1. What are the primary analytical techniques for confirming the molecular structure of this compound?
Methodological Answer: To confirm the structure, researchers should employ:
- Nuclear Magnetic Resonance (NMR): Assign peaks for protons (¹H) and carbons (¹³C) to verify substituent positions (e.g., cyclohexyl, isoquinoline, and quinoline moieties). Anomalies in aromatic proton splitting patterns may indicate steric hindrance or electronic effects .
- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., via ESI+ or MALDI-TOF) with ppm-level mass accuracy to confirm the dihydrochloride salt form .
- X-ray Crystallography: For crystalline derivatives, determine bond angles and spatial arrangement of substituents, especially to resolve stereochemistry in the cyclohexyl group .
Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods with ≥0.5 m/s airflow .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the cyano group .
Advanced Research Questions
Q. Q3. How can researchers optimize synthetic routes to improve yield and purity?
Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:
- Factors: Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd/C, 1–5 mol%).
- Response Variables: Yield (%) and HPLC purity (≥95%).
Table 1: Example DoE Results for Amide Coupling Step
Condition | Catalyst (mol%) | Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | 1 | DMF | 62 | 91 |
2 | 3 | THF | 78 | 95 |
3 | 5 | DMF | 85 | 97 |
Optimal conditions (Entry 3) prioritize high catalyst loading in polar aprotic solvents. Post-synthesis, purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. Q4. How can computational modeling resolve contradictions in predicted vs. observed bioactivity data?
Methodological Answer: Discrepancies between in silico predictions (e.g., molecular docking) and in vitro assays may arise from:
- Solvent Effects: Use COSMO-RS simulations to account for solvation free energy differences in biological buffers .
- Conformational Flexibility: Perform molecular dynamics (MD) simulations (10–100 ns) to assess ligand-receptor binding stability under physiological pH and temperature .
- Protonation States: Predict dominant ionization states at pH 7.4 using pKa calculators (e.g., MarvinSuite) to refine docking scores .
Example Workflow:
Dock the compound into a target protein (e.g., kinase) using AutoDock Vina.
Compare binding poses with experimental IC₅₀ values.
Reconcile outliers by simulating explicit water models in GROMACS .
Q. Q5. What strategies mitigate batch-to-batch variability in physicochemical properties?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .
- Crystallization Control: Use seed crystals and anti-solvent gradients (e.g., ethanol/water) to ensure consistent particle size distribution (PSD) for bioavailability studies .
- Stability Studies: Accelerate degradation under ICH Q1A conditions (40°C/75% RH for 6 months) to identify hygroscopicity or photodegradation pathways .
Q. Q6. How can researchers validate target engagement in cellular assays despite low solubility?
Methodological Answer:
- Solubility Enhancement: Prepare stock solutions in DMSO with ≤0.1% final concentration. Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles for in vitro delivery .
- Orthogonal Assays: Combine fluorescence polarization (binding) with cellular thermal shift assays (CETSA) to confirm target engagement independently of solubility .
- Negative Controls: Include structurally analogous inactive compounds (Table 2) to rule out off-target effects.
Table 2: Structural Analogs for Validation
Compound | Key Modification | Bioactivity (IC₅₀, nM) |
---|---|---|
Target Compound | None | 12 ± 2 |
Analog A (N-desethyl) | Ethyl → H on quinoline | >1000 |
Analog B (Cyano → Nitrile) | Cyano → NO₂ on isoquinoline | 450 ± 45 |
Q. Q7. What statistical methods address contradictory results in dose-response studies?
Methodological Answer:
- Bootstrap Resampling: Generate 95% confidence intervals for EC₅₀ values to assess overlap between replicates .
- Hill Slope Analysis: Use nonlinear regression (GraphPad Prism) to detect cooperative binding (slope >1) or antagonism (slope <1) .
- Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude aberrant data points from high-throughput screening .
Properties
IUPAC Name |
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O.2ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZIOTGUXSPDAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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